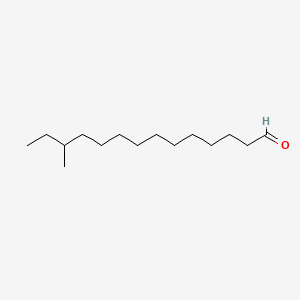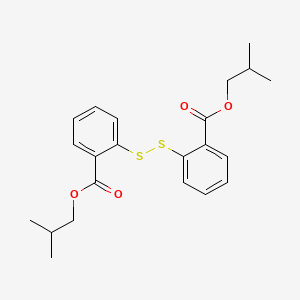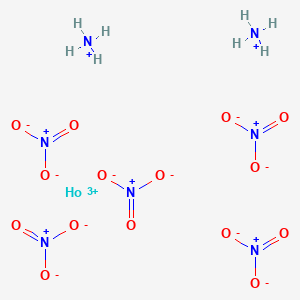
Diammonium holmium pentanitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diammonium holmium pentanitrate is a chemical compound with the molecular formula H8HoN7O15 It is composed of holmium, a rare earth element, and nitrate groups, which are known for their oxidizing properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diammonium holmium pentanitrate typically involves the reaction of holmium nitrate with ammonium nitrate under controlled conditions. The reaction is carried out in an aqueous solution, and the product is isolated by crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle larger quantities of reactants. The product is then purified through recrystallization and other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Diammonium holmium pentanitrate undergoes various chemical reactions, including:
Oxidation: Due to the presence of nitrate groups, the compound can act as an oxidizing agent.
Reduction: It can be reduced under specific conditions to form different holmium compounds.
Substitution: The nitrate groups can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like hydrogen gas or metal hydrides, and ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield holmium oxides or hydroxides, while substitution reactions can produce various holmium complexes.
Scientific Research Applications
Diammonium holmium pentanitrate has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of holmium-containing compounds and materials.
Biology: Holmium compounds are studied for their potential use in medical imaging and as contrast agents in MRI.
Medicine: Research is ongoing into the use of holmium-based compounds in cancer treatment and radiotherapy.
Industry: The compound is used in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of diammonium holmium pentanitrate involves its ability to release nitrate ions, which can participate in various chemical reactions. The holmium ion can also interact with other molecules, forming complexes that have specific properties and functions. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Diammonium erbium pentanitrate
- Diammonium yttrium pentanitrate
- Diammonium gadolinium pentanitrate
Comparison
Diammonium holmium pentanitrate is unique due to the specific properties of holmium, such as its magnetic and optical characteristics. Compared to similar compounds with other rare earth elements, it may exhibit different reactivity and applications. For example, holmium has a higher magnetic moment compared to erbium and yttrium, making it more suitable for certain magnetic applications.
Properties
CAS No. |
93918-74-2 |
|---|---|
Molecular Formula |
H8HoN7O15 |
Molecular Weight |
511.03 g/mol |
IUPAC Name |
diazanium;holmium(3+);pentanitrate |
InChI |
InChI=1S/Ho.5NO3.2H3N/c;5*2-1(3)4;;/h;;;;;;2*1H3/q+3;5*-1;;/p+2 |
InChI Key |
VSDKKOIBVZJWJM-UHFFFAOYSA-P |
Canonical SMILES |
[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ho+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


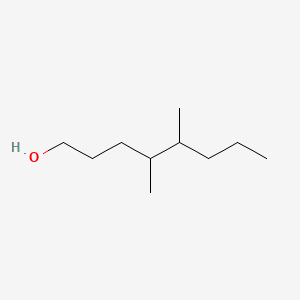

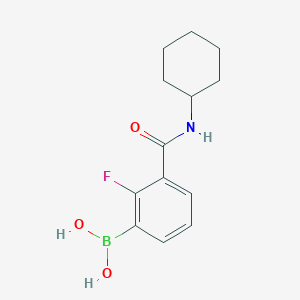
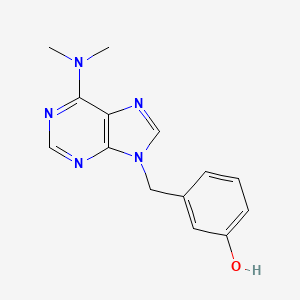
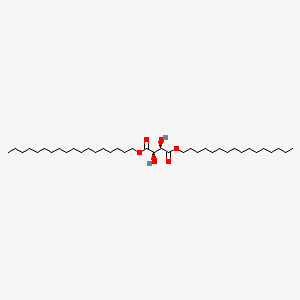
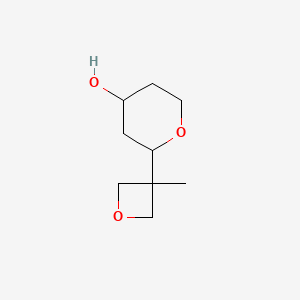
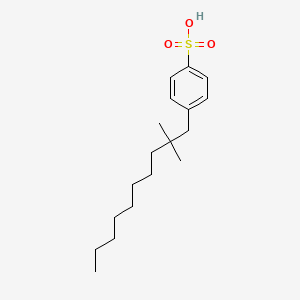

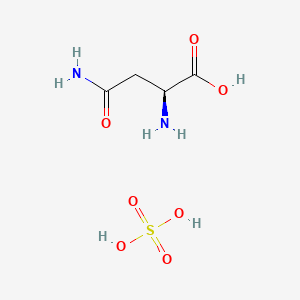

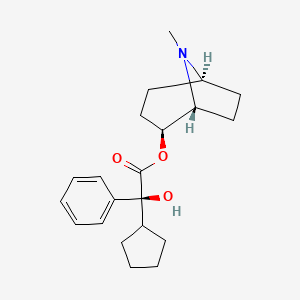
![7,9-Dimethylspiro[5.5]undeca-1,8-dien-3-one](/img/structure/B12647245.png)
